A Technical Guide to the Physical Properties of Methyl 2-(6-Nitro-3-indolyl)-2-oxoacetate (CAS 133053-91-5)
A Technical Guide to the Physical Properties of Methyl 2-(6-Nitro-3-indolyl)-2-oxoacetate (CAS 133053-91-5)
Authored for Researchers, Scientists, and Drug Development Professionals
Section 1: Compound Identification and Overview
Methyl 2-(6-Nitro-3-indolyl)-2-oxoacetate is a functionalized indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and pharmacologically active compounds. The presence of a nitro group and a methyl glyoxylate substituent at positions 6 and 3, respectively, makes this molecule a versatile intermediate for the synthesis of more complex heterocyclic systems and potential active pharmaceutical ingredients (APIs). It is often utilized in research and development as a building block for creating novel therapeutic agents.
Molecular Structure
The structure consists of a bicyclic indole core, with a nitro (-NO₂) group attached to the C6 position of the benzene ring and a methyl oxoacetate group (-C(=O)C(=O)OCH₃) at the C3 position of the pyrrole ring.
Caption: A typical workflow for the comprehensive characterization of a chemical intermediate.
Experimental Protocols (Conceptual)
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Melting Point Determination (Capillary Method):
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Causality: This technique relies on the principle that a pure crystalline solid has a sharp, defined melting point range.
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Procedure:
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A small, dry sample of the compound is packed into a capillary tube.
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The tube is placed in a calibrated melting point apparatus.
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The temperature is slowly ramped up (~1-2 °C per minute) near the expected melting point.
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The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded.
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FTIR Spectrum Acquisition (Attenuated Total Reflectance - ATR):
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Causality: ATR-FTIR is a rapid, non-destructive method that measures the absorption of infrared radiation by the sample's functional groups, requiring minimal sample preparation.
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Procedure:
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Ensure the ATR crystal (e.g., diamond) is clean by taking a background spectrum of air.
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Place a small amount of the solid sample directly onto the crystal.
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Apply pressure using the anvil to ensure good contact.
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Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
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Section 5: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for CAS 133053-91-5 was not found in the search, standard laboratory precautions for handling nitro-aromatic compounds should be strictly followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. [1][2]* Handling:
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First Aid:
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Skin Contact: Wash off immediately with soap and plenty of water. [2] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
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Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [2]* Storage:
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Store in a tightly closed container.
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Keep in a cool, dry, and well-ventilated place.
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Store away from incompatible materials such as strong oxidizing agents and bases.
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Section 6: Conclusion
Methyl 2-(6-Nitro-3-indolyl)-2-oxoacetate is a solid organic compound of significant interest as a synthetic intermediate. While detailed experimental data on its physical properties are scarce in public literature, its chemical structure allows for reliable prediction of its characteristics. It is expected to be a high-melting, colored solid with poor aqueous solubility but good solubility in polar organic solvents. Its identity and purity can be unequivocally confirmed through a combination of standard analytical techniques, including NMR, IR, and mass spectrometry, which will show distinct signatures corresponding to its indole, nitro, and methyl oxoacetate functionalities. Due diligence in handling, including the use of appropriate personal protective equipment and engineering controls, is essential for its safe use in a research or development setting.
References
- Spectrum Chemical Mfg. Corp. (2021). Safety Data Sheet for 2-Hydroxy-4-(methylthio)butyric acid.
- Fisher Scientific. (2013). Safety Data Sheet for Thioacetic acid.
- MilliporeSigma. (2025). Safety Data Sheet.
- Merck Millipore. (n.d.). Safety Data Sheet for Nitric Acid.
- DC Fine Chemicals. (2024). Safety Data Sheet for 2-Methylbutyric acid.
- Guangzhou Weibo Technology Co., Ltd. (n.d.). CAS 133053-91-5.
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The Good Scents Company. (n.d.). Isophthalic acid, 121-91-5. [Link].
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Loba Chemie. (2018). ISOPHTHALIC ACID FOR SYNTHESIS MSDS. [Link].
- NextSDS. (n.d.). 1H-Imidazo[4,5-f]quinoline,1,5-dimethyl-(9CI) — Chemical Substance Information.
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Tumkevicius, S., et al. (2024). Syntheses of 3-(2-Nitrovinyl)-indoles, Benzo[a]carbazoles, Naphtho[2,1-a]carbazoles and 1-Hydroxy-β-carbolines Lead to Identification of Antiproliferative Compounds Active under Hypoxia. PMC. [Link].
